

Application Note: Molecular Weight Determination of Monomethyl Azelate by LC-MS

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Compound of Interest

Compound Name: 9-Methoxy-9-oxononanoic acid

Cat. No.: B016432

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the determination of the molecular weight of monomethyl azelate using Liquid Chromatography-Mass Spectrometry (LC-MS). The method is designed for accurate mass confirmation, a critical step in chemical synthesis, quality control, and drug development processes.

Introduction

Monomethyl azelate (also known as monomethyl nonanedioate) is a monoester derivative of azelaic acid, a naturally occurring dicarboxylic acid.^{[1][2]} It serves as a valuable chemical intermediate in the synthesis of polymers, plasticizers, and surfactants.^[3] Accurate determination of its molecular weight is essential to verify its identity and purity. Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal analytical technique for this purpose, offering high sensitivity and specificity. The electrospray ionization (ESI) source is a "soft" ionization technique that allows for the analysis of thermally labile molecules like monomethyl azelate with minimal fragmentation, ensuring the molecular ion is readily observed.^{[4][5][6]}

This protocol details the sample preparation, LC separation, and MS detection parameters for the successful molecular weight determination of monomethyl azelate.

Experimental Protocols

Materials and Reagents

- Analyte: Monomethyl Azelate (CAS: 2104-19-0)[2]
- Solvents:
 - Methanol (LC-MS Grade)
 - Acetonitrile (LC-MS Grade)
 - Ultrapure Water (18.2 MΩ·cm)
- Additive: Formic Acid (LC-MS Grade)
- Equipment:
 - High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
 - Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Single Quadrupole, Triple Quadrupole, or Time-of-Flight)
 - Analytical Balance
 - Volumetric flasks, pipettes, and autosampler vials

Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of monomethyl azelate standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution.
- Working Solution (10 µg/mL): Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask. Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
- Final Sample: Transfer the working solution into an LC-MS autosampler vial for analysis.

Liquid Chromatography (LC) Method

The LC method is designed to separate the analyte from any potential impurities before it enters the mass spectrometer. A reversed-phase C18 column is effective for retaining and

eluting monomethyl azelate.

| Parameter | Condition |
|--------------------|--|
| LC System | HPLC or UHPLC |
| Column | C18 Reversed-Phase, 100 mm x 2.1 mm, 3.5 μ m particle size (or similar) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 95% B over 5 minutes; Hold at 95% B for 2 minutes; Return to 40% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 μ L |

Mass Spectrometry (MS) Method

An ESI source is used for ionization. Monomethyl azelate, having a carboxylic acid group, ionizes efficiently in negative ion mode to form the deprotonated molecule $[M-H]^-$. Positive ion mode can also be used to detect the protonated molecule $[M+H]^+$.

| Parameter | Negative Ion Mode (-) | Positive Ion Mode (+) |
|--------------------|-----------------------|-----------------------|
| Ionization Mode | ESI (-) | ESI (+) |
| Capillary Voltage | 3.0 kV | 3.5 kV |
| Drying Gas Flow | 10 L/min | 10 L/min |
| Drying Gas Temp. | 325°C | 325°C |
| Nebulizer Pressure | 40 psi | 40 psi |
| Scan Range (m/z) | 50 - 300 amu | 50 - 300 amu |

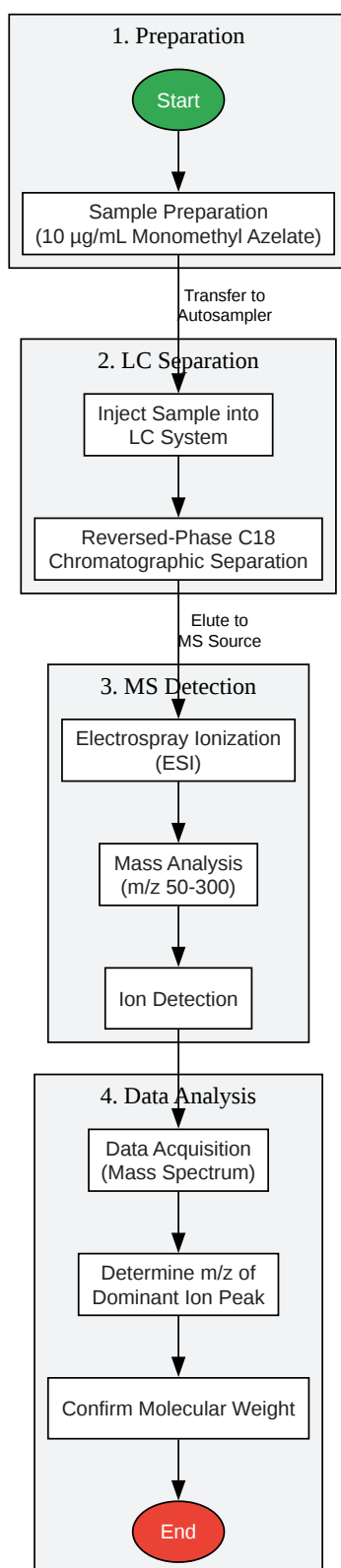
Data Presentation and Expected Results

The molecular formula for monomethyl azelate is $C_{10}H_{18}O_4$, with an average molecular weight of 202.25 g/mol [7]. The expected results from the LC-MS analysis are summarized below. The primary outcome is a mass spectrum showing a dominant ion corresponding to the calculated mass-to-charge ratio (m/z) of the analyte.

| Parameter | Expected Value |
|----------------------------------|--|
| Molecular Formula | $C_{10}H_{18}O_4$ [2] |
| Average Molecular Weight | 202.25 g/mol [7] |
| Monoisotopic Mass | 202.12 Da |
| Expected $[M-H]^-$ Ion (m/z) | 201.11 |
| Expected $[M+H]^+$ Ion (m/z) | 203.13 |
| Expected Retention Time | Dependent on the specific LC system, but should be a sharp, well-defined peak. |

Experimental Workflow

The logical flow of the experiment, from sample preparation to final data analysis, is illustrated in the diagram below.



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Caption: LC-MS workflow for monomethyl azelate molecular weight determination.

Conclusion

The described LC-MS method provides a reliable and straightforward protocol for the determination of the molecular weight of monomethyl azelate. By utilizing reversed-phase chromatography for separation and electrospray ionization for mass analysis, this approach ensures accurate mass confirmation with high sensitivity. This protocol is suitable for routine quality control, chemical synthesis verification, and research applications in various scientific fields.

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